5-Bromo-4-methylisoquinoline
Overview
Description
5-Bromo-4-methylisoquinoline is a useful research compound. Its molecular formula is C10H8BrN and its molecular weight is 222.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Pyrroloisoquinolines
5-Bromo-4-methylisoquinoline is utilized in the synthesis of pyrrolo[2,1-a]isoquinolines, showcasing its role as a precursor in the formation of complex heterocyclic compounds. The reaction of 5-bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline with activated alkynes affords stable tetrahydropyrrolo[2,1-a]isoquinolin-4-ium ylides, leading to substituted dihydropyrrolo[2,1-a]isoquinolines in good yields. This application demonstrates its value in generating structures of interest in medicinal chemistry and material science L. Voskressensky, A. V. Listratova, A. V. Bolshov, Oksana V. Bizhko, T. Borisova, A. Varlamov (2010). Tetrahedron Letters, 51, 840-842.
Antagonist Synthesis for AMPA Receptor
The compound is pivotal in the synthesis of competitive AMPA receptor antagonists, as detailed in the synthesis of SPD 502. This research outlines the importance of 5-Bromoisoquinoline in generating compounds that can modulate receptor activity, highlighting its potential in neuropharmacology and the development of therapeutics for neurological disorders Geng Min (2011). Chinese Journal of Pharmaceuticals.
Development of Antitumor Agents
A study on the design, docking, and synthesis of novel indeno[1,2-c]isoquinolines for antitumor agent development illustrates the application of this compound derivatives as topoisomerase I inhibitors. This application showcases the role of such compounds in cancer research, particularly in identifying new therapeutic agents that can inhibit DNA topoisomerases, enzymes crucial for cell division W. Cho, Q. Le, Hue Thi My Van, Kwang Youl Lee, B. Kang, Eung-Seok Lee, S. Lee, Y. Kwon (2007). Bioorganic & medicinal chemistry letters, 17(13), 3531-4.
Synthesis of Tetrahydroisoquinoline Derivatives
In another application, this compound is essential in synthesizing tetrahydroisoquinoline derivatives, which have shown potential as σ receptors ligands. Such research is crucial in developing novel compounds for neurological and psychiatric disorders, indicating the versatility and significance of this compound in medicinal chemistry R. Xu, J. Lever, S. Z. Lever (2007). Bioorganic & Medicinal Chemistry Letters.
Mechanism of Action
Target of Action
The primary targets of 5-Bromo-4-methylisoquinoline are currently unknown .
Mode of Action
As an isoquinoline derivative, it may share some properties with other isoquinolines, which are aromatic polycyclic compounds containing an isoquinoline moiety . These compounds can interact with various biological targets, but the specific interactions of this compound remain to be elucidated.
Biochemical Pathways
Metabolomics studies can provide insights into complex biochemical pathways by quantifying metabolites that are known players in major metabolic pathways . .
Biochemical Analysis
Biochemical Properties
5-Bromo-4-methylisoquinoline plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity. This interaction can lead to changes in the metabolic pathways and the overall biochemical environment within the cell.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of genes involved in oxidative stress responses . This can lead to changes in the production of reactive oxygen species and impact cellular health. Additionally, it can modulate signaling pathways such as the MAPK/ERK pathway, which is essential for cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules. For instance, it can bind to DNA and RNA, potentially affecting their stability and function . Additionally, this compound can inhibit or activate enzymes by binding to their active sites. This can lead to changes in enzyme activity and subsequent alterations in metabolic pathways. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light or heat can lead to its degradation, resulting in reduced efficacy. Long-term studies in vitro and in vivo have indicated that continuous exposure to this compound can lead to adaptive responses in cells, such as changes in gene expression and metabolic adjustments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal or no adverse effects, while higher doses can lead to toxicity . For instance, studies in rodents have shown that high doses of this compound can cause liver and kidney damage . Additionally, threshold effects have been observed, where a specific dosage range is required to elicit a significant biological response. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites within the cell . Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, this compound can interact with various transporters and binding proteins that influence its localization and accumulation. These interactions can affect the compound’s efficacy and potential toxicity. Additionally, the distribution of this compound within different tissues can vary, leading to tissue-specific effects .
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. It can be localized to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its specific site of action. The subcellular localization of this compound can affect its interactions with biomolecules and its overall biological activity.
Properties
IUPAC Name |
5-bromo-4-methylisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-5-12-6-8-3-2-4-9(11)10(7)8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIXPGHNBIZJTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=C1C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621091 | |
Record name | 5-Bromo-4-methylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
651310-24-6 | |
Record name | Isoquinoline, 5-bromo-4-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=651310-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-4-methylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-4-methylisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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